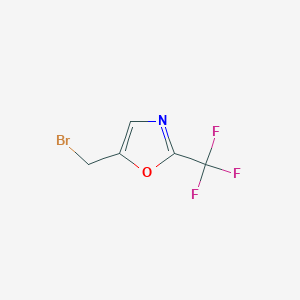
Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- is a heterocyclic compound featuring an oxazole ring substituted with bromomethyl and trifluoromethyl groups The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which allows the preparation of oxazoles from aldehydes by reaction with tosylmethyl isocyanide (TosMIC) . The reaction conditions often involve the use of a base to deprotonate TosMIC, followed by the addition of the aldehyde to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxazole ring and the trifluoromethyl group.
Cross-Coupling Reactions: The trifluoromethyl group can be involved in cross-coupling reactions, such as the decarboxylative cross-coupling of oxazole-5-carboxylic acids with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted oxazoles, while cross-coupling reactions can produce complex arylated oxazoles.
Applications De Recherche Scientifique
Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, especially those involving heterocyclic compounds.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with lipid membranes and proteins . The oxazole ring itself can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole, 5-methyl-2-(trifluoromethyl)-: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
Oxazole, 5-(chloromethyl)-2-(trifluoromethyl)-: Similar structure with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Oxazole, 5-(bromomethyl)-2-(difluoromethyl)-: Similar structure with a difluoromethyl group, which can influence its biological activity and stability.
Uniqueness
Oxazole, 5-(bromomethyl)-2-(trifluoromethyl)- is unique due to the presence of both bromomethyl and trifluoromethyl groups. The bromomethyl group provides a reactive site for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination of features makes it a versatile and valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H3BrF3NO |
|---|---|
Poids moléculaire |
229.98 g/mol |
Nom IUPAC |
5-(bromomethyl)-2-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H3BrF3NO/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2 |
Clé InChI |
BMYSBHJBURHZTL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)C(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















